1-Azabicyclo[2.2.1]heptane-4-carbonitrile
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-7-1-3-9(6-7)4-2-7/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWYBTQGXVMLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576506 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133366-28-6 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Azabicyclo 2.2.1 Heptane 4 Carbonitrile
Reactions Involving the Bridgehead Nitrogen Atom (N-1)
The reactivity of the tertiary amine at the N-1 position is significantly influenced by the constrained geometry of the bicyclic system. Unlike acyclic tertiary amines, the nitrogen's lone pair of electrons is held in a fixed spatial orientation, which enhances its availability for reactions.
Nitrogen Basicity and Nucleophilicity in the Rigid Bicyclic System
The structure of 1-azabicyclo[2.2.1]heptane prevents the nitrogen inversion that is common in acyclic amines like triethylamine (B128534). stackexchange.com This conformational rigidity makes the lone pair of electrons on the nitrogen atom more accessible for protonation and nucleophilic attack. stackexchange.com However, the increased ring strain in the [2.2.1] system, compared to the less strained quinuclidine (B89598) ([2.2.2]) system, leads to a greater s-character in the lone pair orbital, which slightly decreases its basicity. stackexchange.comechemi.com
The pKa of the conjugate acid of 1-azabicyclo[2.2.1]heptane is reported to be 10.53. stackexchange.comechemi.com This value is slightly lower than that of triethylamine (10.75) and quinuclidine (10.90), reflecting the impact of the strained framework. stackexchange.comechemi.com Despite the slightly lower basicity compared to quinuclidine, the nitrogen atom is considered a strong nucleophile. masterorganicchemistry.com The "tied-back" nature of the bicyclic structure minimizes steric hindrance around the nitrogen, making it highly reactive toward electrophiles. masterorganicchemistry.com
| Compound | Structure | pKa of Conjugate Acid |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptane | Bicyclic ([2.2.1]) | 10.53 stackexchange.comechemi.com |
| Triethylamine | Acyclic | 10.75 stackexchange.comechemi.com |
| Quinuclidine (1-Azabicyclo[2.2.2]octane) | Bicyclic ([2.2.2]) | 10.90 stackexchange.comechemi.com |
N-Alkylation and Quaternization Processes
The high nucleophilicity and steric accessibility of the bridgehead nitrogen facilitate N-alkylation and quaternization reactions. These reactions involve the formation of a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium (B1175870) salt. The nitrogen atom in the 1-azabicyclo[2.2.1]heptane system can readily undergo nucleophilic substitution with alkyl halides.
While specific studies on the quaternization of 1-azabicyclo[2.2.1]heptane-4-carbonitrile are not extensively detailed, the reactivity is well-established for the closely related quinuclidine scaffold. For example, quinuclidine reacts with long-chain alkyl bromides, such as 1-bromotetradecane, in acetone (B3395972) to yield the corresponding quaternary ammonium salt. doi.org Similar quaternization reactions are employed to synthesize a variety of derivatives from quinuclidin-3-ol and other substituted quinuclidines, highlighting the general reactivity of this bicyclic amine motif. srce.hrresearchgate.net These processes typically proceed under simple conditions, reflecting the high reactivity of the nitrogen center. srce.hr
| Bicyclic Amine | Alkylating Agent | Solvent | Product Type |
|---|---|---|---|
| Quinuclidine | 1-Bromotetradecane | Acetone | Quaternary Ammonium Salt doi.org |
| Quinuclidin-3-ol | Alkyl Bromides (C3-C8) | Not specified | Quaternary Ammonium Salt srce.hr |
| Cinchonidine (contains quinuclidine) | Dihalides | Ethanol/DMF/Chloroform | Chiral Quaternary Ammonium Dimer mdpi.com |
N-Functionalization and Protective Group Transformations
Beyond simple alkylation, the bridgehead nitrogen can be functionalized with a variety of groups, including common amine protecting groups. This is a crucial step in multi-step syntheses where the reactivity of the nitrogen needs to be temporarily masked. Given the established nucleophilicity of the N-1 atom, it is expected to react readily with standard electrophilic reagents used for amine protection.
Common protecting groups for tertiary amines include the tert-butoxycarbonyl (Boc) group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the benzyloxycarbonyl (Cbz) group, introduced with benzyl (B1604629) chloroformate (Cbz-Cl). While specific examples for the N-1 functionalization of this compound are not prominent in the literature, such transformations are standard practice for related azabicyclic systems, such as the 7-azabicyclo[2.2.1]heptane scaffold. acs.org These reactions allow for the selective modification of other parts of the molecule without interference from the highly reactive bridgehead amine.
Transformations of the Nitrile Group at C-4
The nitrile group at the C-4 bridgehead position is a versatile functional handle that can be converted into other important chemical moieties, primarily carboxylic acids and primary amines.
Hydrolysis to Carboxylic Acid Derivatives (e.g., 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid)
The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid. This reaction can be performed under either acidic or basic conditions, typically involving heating the nitrile with an aqueous solution of a strong acid or base.
Acid-catalyzed hydrolysis : The nitrile is heated under reflux with a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through an amide intermediate to yield the carboxylic acid and an ammonium salt.
Base-catalyzed hydrolysis : The nitrile is heated with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process initially forms a carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.
| Method | Typical Reagents | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed | HCl (aq) or H₂SO₄ (aq), heat | Amide | Carboxylic Acid |
| Base-Catalyzed | NaOH (aq) or KOH (aq), heat | Carboxylate Salt | Carboxylic Acid (after acidification) |
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine, yielding (1-azabicyclo[2.2.1]heptan-4-yl)methanamine. This transformation provides a valuable synthetic route to introduce an aminomethyl group at the bridgehead position. The reduction is typically accomplished using powerful reducing agents or catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄) : This is a common and effective reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF.
Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Raney Nickel is a frequently used catalyst for this purpose, often requiring high pressure and temperature.
The target compound, {1-azabicyclo[2.2.1]heptan-4-yl}methanamine, is a known chemical entity available from commercial suppliers. enaminestore.com Furthermore, a US patent describes a synthetic route to this amine, confirming its accessibility. google.com An analogous reaction, the reduction of 4-cyanoquinuclidine to (quinuclidin-4-yl)methanamine, has also been documented, demonstrating the applicability of nitrile reduction to this class of bridgehead-functionalized bicyclic compounds. google.com
| Method | Reagents | Typical Conditions |
|---|---|---|
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel catalyst | High pressure, elevated temperature, often in an alcohol solvent with ammonia |
Nucleophilic Additions and Cycloadditions Involving the Nitrile
The nitrile group of this compound is a versatile functional group that can undergo various nucleophilic additions and cycloaddition reactions, providing pathways to a range of functionalized derivatives.
Nucleophilic Additions:
The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Common nucleophilic additions include hydrolysis, reactions with organometallic reagents, and reduction.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This two-stage process first yields an amide intermediate, which is then further hydrolyzed. chemistrysteps.com
Reaction with Grignard Reagents: The addition of Grignard reagents (R-Mg-X) to the nitrile leads to the formation of a ketone after an aqueous workup. The reaction proceeds through an imine intermediate which is subsequently hydrolyzed. leah4sci.com This transformation is a valuable carbon-carbon bond-forming reaction.
Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction is a fundamental transformation for introducing an aminomethyl group at the bridgehead position.
| Nucleophilic Addition Reaction | Reagent(s) | Product |
| Hydrolysis | H3O+ or OH- | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid |
| Grignard Reaction | 1. R-Mg-X, 2. H3O+ | 4-Acyl-1-azabicyclo[2.2.1]heptane |
| Reduction | 1. LiAlH4, 2. H2O | (1-Azabicyclo[2.2.1]heptan-4-yl)methanamine |
Cycloaddition Reactions:
The nitrile group can also participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.
Reaction with Nitrile Oxides: 1,3-Dipolar cycloaddition of nitrile oxides (R-CNO) with the nitrile group of this compound can furnish 1,2,4-oxadiazole (B8745197) derivatives. These reactions are known to be stereoselective, often yielding the exo cycloadduct. nih.govresearchgate.net The regioselectivity is typically governed by the electronic and steric properties of the substituents on the nitrile oxide. beilstein-journals.org
| Cycloaddition Reaction | Dipole | Heterocyclic Product |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 4-(5-R-1,2,4-Oxadiazol-3-yl)-1-azabicyclo[2.2.1]heptane |
Electrophilic and Nucleophilic Reactions on the Bicyclic Framework
The rigid bicyclic framework of this compound can undergo a variety of electrophilic and nucleophilic reactions, allowing for the introduction of diverse functional groups.
The introduction of halogens onto the azabicyclo[2.2.1]heptane scaffold provides valuable intermediates for further synthetic transformations. Bridgehead halogenation can be achieved through radical reactions. For instance, the N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been converted to its corresponding 1-chloro and 1-bromo derivatives. unirioja.es This was accomplished via the Barton ester, which generates a bridgehead radical that is then trapped by a halogen source like carbon tetrachloride or bromotrichloromethane. unirioja.es
A similar strategy could be envisioned for the halogenation of this compound, where the nitrile group would remain intact under these radical conditions.
| Halogenation Reaction | Reagent(s) | Product | Yield (%) |
| Chlorination | CCl4, light | N-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane | 23 |
| Bromination | BrCCl3, light | N-Benzoyl-1-bromo-7-azabicyclo[2.2.1]heptane | 85 |
Oxidation reactions on the 1-azabicyclo[2.2.1]heptane framework can be used to introduce carbonyl functionalities. While direct oxidation of the C-H bonds on the framework of the parent nitrile is not widely reported, related systems have undergone such transformations. For instance, 1-azabicyclo[2.2.1]heptan-3-one can be synthesized by the oxidation of the corresponding alcohol precursor using Jones reagent. Furthermore, the oxidation of N-BOC-7-azabicyclo[2.2.1]heptan-2-ols to the corresponding ketone is a key step in the synthesis of epibatidine (B1211577). researchgate.net These examples suggest that the bicyclic core is amenable to oxidation, and selective oxidation of the framework of this compound could be achieved with appropriate directing groups or reagents.
Reduction reactions can target different functionalities on the this compound molecule. As mentioned in section 3.2.3, the nitrile group can be reduced to a primary amine using powerful reducing agents like LiAlH4. pwr.edu.pl
Furthermore, if other reducible functional groups were present on the bicyclic framework, such as ketones or esters, they could also be reduced. For example, esters on the 2-azabicyclo[2.2.1]heptane skeleton have been successfully reduced to alcohols using LiAlH4. pwr.edu.pl It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce nitriles or esters but would reduce aldehydes or ketones. libretexts.org
Mechanistic Studies of Key Transformations on the Azabicyclo[2.2.1]heptane Scaffold
The rigid, strained nature of the azabicyclo[2.2.1]heptane scaffold often leads to interesting and sometimes unexpected reactivity, which has prompted several mechanistic studies.
One area of investigation has been the generation and reactivity of bridgehead radicals. The successful halogenation of N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid via a Barton ester intermediate provides strong evidence for the existence and accessibility of a bridgehead radical on this system. unirioja.es Computational analyses have been employed to understand the stereochemical outcomes of such radical reactions. researchgate.net
The formation of the 7-azabicyclo[2.2.1]heptane core itself often proceeds through mechanisms involving intramolecular nucleophilic displacements. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles can be achieved from 4-substituted cyclohexanones through an in situ imine formation followed by a reversible cyanide addition, which drives the cyclization. researchgate.net
Furthermore, mechanistic studies on the hydrolysis of amides based on the 7-azabicyclo[2.2.1]heptane scaffold have revealed an unexpected resistance to base-catalyzed hydrolysis compared to their monocyclic analogs. unirioja.es Theoretical calculations suggest that the pyramidalization of the nitrogen atom in the bicyclic amide destabilizes the transition state for hydrolysis. unirioja.es This highlights how the constrained geometry of the scaffold can significantly influence the reactivity of its functional groups.
Structural and Conformational Analysis of 1 Azabicyclo 2.2.1 Heptane 4 Carbonitrile
Application of Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for confirming the molecular structure and understanding the conformational dynamics of bicyclic compounds. Techniques such as NMR, IR, and mass spectrometry provide complementary information, painting a comprehensive picture of the molecule's identity and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of azabicyclo[2.2.1]heptane systems. le.ac.uk Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, and advanced 2D NMR experiments can reveal through-bond and through-space correlations, which are essential for assigning stereochemistry and understanding conformational preferences.
While specific experimental NMR data for 1-azabicyclo[2.2.1]heptane-4-carbonitrile is not widely published, analysis of closely related structures, such as various 7-azabicyclo[2.2.1]heptane derivatives, provides insight into the expected spectral features. unirioja.es For instance, the bridgehead protons in these bicyclic systems typically appear as distinct signals in the ¹H NMR spectrum due to the rigid, strained nature of the ring system. cdnsciencepub.com The chemical shifts of protons adjacent to the bridgehead nitrogen and the nitrile group would be significantly influenced by the electronic effects of these functionalities.
Temperature-dependent NMR studies and the analysis of nuclear Overhauser effect (NOE) differences are particularly powerful for probing conformational isomerism, such as restricted rotation around amide bonds in N-acylated derivatives. rsc.org For this compound, NOE experiments would be crucial to confirm the spatial proximity between the protons on the bicyclic core, helping to define its three-dimensional structure in solution.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Azabicyclo[2.2.1]heptane Derivative Data for N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Protons |
| ¹³C | 29.9, 32.3 | CH₂ |
| ¹³C | 62.3, 68.1 | Bridgehead CH |
| ¹³C | 128.2, 128.4, 131.4, 134.2 | Aromatic CH |
| ¹³C | 172.2, 173.1 | C=O |
| ¹H | 1.44–1.94 | m, 6H |
| ¹H | 2.23–2.36 | m, 2H |
| ¹H | 4.20 | 't', 1H |
| ¹H | 7.30–7.65 | m, 5H |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption band would be that of the nitrile (C≡N) stretching vibration.
The C≡N triple bond stretch is typically found in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic peak. nih.gov For saturated aliphatic nitriles, this absorption is strong and sharp, generally appearing in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The precise position can be influenced by the electronic environment and any strain imposed by the bicyclic ring system. The presence of the polar C≡N bond results in a significant change in dipole moment during the vibration, leading to a characteristically intense peak. spectroscopyonline.com Other expected absorptions would include C-H stretching vibrations for the aliphatic protons on the bicyclic frame and C-N stretching vibrations.
Table 2: Characteristic Infrared Absorption Frequencies for Nitriles spectroscopyonline.comnih.gov
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Saturated Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp |
| Aromatic Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
For this compound (C₇H₁₀N₂), the expected monoisotopic mass is approximately 122.0844 Da. uni.lu In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 123.0917. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The rigid bicyclic structure of azabicyclo[2.2.1]heptane derivatives influences how the molecule breaks apart upon ionization. Analysis of these fragments can help confirm the connectivity of the atoms within the molecule. While experimental fragmentation data for this specific compound is limited, common fragmentation pathways for bicyclic amines often involve cleavages of the ring system.
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₁N₂⁺ | 123.0917 |
| [M+Na]⁺ | C₇H₁₀N₂Na⁺ | 145.0736 |
| [M+K]⁺ | C₇H₁₀N₂K⁺ | 161.0476 |
| [M+NH₄]⁺ | C₇H₁₄N₃⁺ | 140.1182 |
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. rsc.org By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of every atom, as well as bond lengths and angles, can be determined. This technique is invaluable for the unambiguous assignment of both absolute and relative stereochemistry, which is often challenging to determine solely by spectroscopic methods. researchgate.net
While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related azabicyclo[2.2.1]heptane derivatives offer significant insights into the expected structural parameters. smolecule.comnih.gov These studies consistently show a rigid, boat-like conformation for the bicyclic core. smolecule.com Key geometric parameters, such as the bond lengths between the bridgehead nitrogen and adjacent carbons, typically fall within a narrow range (1.46 to 1.50 Å). smolecule.com The constrained nature of the bicyclic system often leads to significant pyramidalization at the nitrogen atom, deviating from the ideal planar geometry of acyclic amides when acylated. The crystal structure would definitively establish the orientation of the 4-carbonitrile group relative to the bicyclic framework.
Computational Chemistry and Theoretical Investigations
Computational chemistry and molecular modeling are powerful tools used in conjunction with experimental data to explore the conformational landscape of flexible molecules and to understand the structural features of rigid systems. For this compound, methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation and predict key structural parameters. smolecule.com
The rigid bicyclic framework of this molecule significantly restricts its conformational flexibility. smolecule.com Computational studies on analogous structures reveal that the primary conformational freedom arises from the orientation of substituents. smolecule.com Analysis of the potential energy surface can identify the most stable conformers and the energy barriers between them. These theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure and conformation. The inclusion of solvation models in these calculations allows for a more accurate comparison with experimental data obtained in solution. smolecule.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
While specific quantum chemical calculations for this compound are not extensively available in the current body of scientific literature, the electronic structure and reactivity can be inferred from computational studies of analogous bicyclic amines, particularly those with a bridgehead nitrogen.
The defining feature of the 1-azabicyclo[2.2.1]heptane system is the pyramidal geometry of the bridgehead nitrogen atom. Unlike in acyclic or monocyclic amines where the nitrogen can undergo rapid inversion, the bicyclic structure locks the nitrogen in a specific conformation. This has profound effects on the electronic properties. The lone pair of electrons on the nitrogen is held in a fixed spatial orientation, which enhances its availability for donation. This increased availability of the lone pair makes bridgehead amines like 1-azabicyclo[2.2.1]heptane derivatives potent nucleophiles and strong bases.
The presence of the electron-withdrawing carbonitrile group at the C4 position is expected to have a significant impact on the electronic structure. This group will inductively withdraw electron density from the bicyclic core. This withdrawal effect would likely decrease the basicity of the bridgehead nitrogen to some extent, as the electron density around the nitrogen is reduced.
Computational models, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of such molecules. These calculations can provide insights into the molecular orbital energies, charge distribution, and electrostatic potential, all of which are crucial for understanding the molecule's reactivity. For instance, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen's lone pair, indicating that this is the primary site for electrophilic attack. The energy of the HOMO is a key indicator of the molecule's nucleophilicity.
The reactivity of this compound is primarily dictated by the bridgehead nitrogen and the carbonitrile group. The nitrogen's lone pair makes it a target for alkylation, protonation, and coordination to metal centers. The carbonitrile group, on the other hand, can undergo hydrolysis, reduction, or be used in cycloaddition reactions.
Table 1: Predicted Electronic Properties of 1-Azabicyclo[2.2.1]heptane Derivatives (Hypothetical Data)
| Property | 1-Azabicyclo[2.2.1]heptane | This compound |
| Proton Affinity (kcal/mol) | ~230 | ~220 |
| HOMO Energy (eV) | -8.5 | -9.0 |
| Dipole Moment (Debye) | ~1.5 | ~3.5 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the influence of the carbonitrile substituent. Actual values would require specific quantum chemical calculations.
Strain Analysis and Ring Distortion in the Bicyclic System
The 1-azabicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the bicyclic system. This strain is a combination of angle strain, torsional strain, and transannular strain.
Torsional Strain: Torsional strain arises from the eclipsing of bonds on adjacent atoms. In the boat-like conformation of the six-membered rings within the bicyclic system, there are significant eclipsing interactions between C-H bonds, which increases the molecule's internal energy.
The presence of the bridgehead nitrogen introduces a unique aspect to the ring distortion. The pyramidalization of the nitrogen is a direct consequence of the strain within the bicyclic system. Computational studies on related 7-azabicyclo[2.2.1]heptane derivatives have shown that the nonplanarity of the amide nitrogen is a result of both CNC angle strain and twisting of the amide bond. nih.gov While the nitrogen in 1-azabicyclo[2.2.1]heptane is not part of an amide bond, the principle of strain-induced pyramidalization remains relevant.
The high degree of strain in bicyclo[2.2.1]heptane systems can be a driving force for certain chemical reactions. nih.gov For example, reactions that lead to the opening of the bicyclic ring can be thermodynamically favorable as they relieve the inherent ring strain.
Table 2: Comparison of Strain Energies in Bicyclic Amines (Representative Values)
| Compound | Strain Energy (kcal/mol) |
| Cyclohexane (B81311) | ~0 |
| Piperidine (B6355638) | ~0.5 |
| Quinuclidine (B89598) (1-Azabicyclo[2.2.2]octane) | ~12 |
| 1-Azabicyclo[2.2.1]heptane | >15 (Estimated) |
Note: The strain energy for 1-Azabicyclo[2.2.1]heptane is an estimate based on the increased strain expected from the shorter ethylene (B1197577) bridges compared to quinuclidine.
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The azabicyclo[2.2.1]heptane framework, particularly when functionalized with a nitrile group, serves as a key intermediate for the elaboration of more complex molecules. The nitrile functionality is a versatile handle that can be converted into a variety of other functional groups, such as amines, carboxylic acids, and ketones, thus providing a gateway to diverse chemical structures.
For instance, a straightforward, one-pot method has been developed for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles starting from cyclohexanones that possess a leaving group at the 4-position. researchgate.net This reaction proceeds through an in situ imine formation, followed by a reversible cyanide addition, leading to the bicyclic core. researchgate.net The resulting nitrile group can then be further elaborated to produce analogues of biologically significant molecules like epibatidine (B1211577). researchgate.net
Similarly, conformationally constrained analogues of nicotine (B1678760) have been synthesized using the 1-pyridinyl-7-azabicyclo[2.2.1]heptane ring system. acs.org These syntheses highlight the utility of the bicyclic scaffold in creating structurally novel compounds by building upon the core structure. The rigidity of the azabicyclo[2.2.1]heptane skeleton allows for precise control over the spatial arrangement of substituents, a crucial aspect in the design of complex target molecules.
Application as a Chiral Building Block in Stereoselective Synthesis
The inherent chirality of the substituted azabicyclo[2.2.1]heptane ring system makes it an attractive building block for stereoselective synthesis. Enantiomerically pure forms of these compounds can be synthesized from readily available chiral starting materials, such as trans-4-hydroxy-L-proline or D-(-)-quinic acid. rsc.orgacs.org
For example, an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been achieved starting from trans-4-hydroxy-L-proline. rsc.org Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane have been employed as chiral auxiliaries. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it can be removed. The constrained conformation of the azabicyclo[2.2.1]heptane framework can effectively shield one face of a reacting molecule, compelling an incoming reagent to attack from the less sterically hindered side.
This principle has been applied in the development of novel conformationally constrained 4-hydroxyprolines, which in turn have been used in the asymmetric synthesis of (+)-epibatidine. unirioja.es The synthesis of these chiral building blocks demonstrates the value of the azabicyclo[2.2.1]heptane skeleton in creating enantiomerically pure compounds for further synthetic applications. unirioja.es
Utility in Scaffold Design and Modifications in Chemical Sciences
The rigid and conformationally constrained nature of the azabicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for the design and synthesis of chemical libraries and as a structural mimic for other cyclic systems. iucr.orgmdpi.comnih.gov Its cage-like structure provides a three-dimensional framework that allows for the precise positioning of functional groups in space.
Key Structural Features of the Azabicyclo[2.2.1]heptane Scaffold:
| Feature | Description | Reference |
| Rigidity | The bicyclic system significantly limits conformational flexibility compared to monocyclic rings like piperidine (B6355638) or piperazine (B1678402). | iucr.orgnih.gov |
| Three-Dimensionality | Provides a non-planar structure, which is advantageous in exploring chemical space for various applications. | mdpi.com |
| Strain | The nitrogen atom is in a strained, bridgehead position, which can influence its chemical reactivity and the conformational barriers of N-acyl derivatives. | cdnsciencepub.com |
This rigid framework has been used as a constrained analogue of proline and piperazine in synthetic chemistry. nih.govunirioja.es For instance, spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine can stabilize a β-strand-like extended conformation in an adjacent α-amino acid. acs.orgresearchgate.net The unique structure of 7-azabicyclo[2.2.1]heptane also imposes a high degree of pyramidalization on the amide bonds it forms, altering the typical planarity and potentially enhancing the dynamic properties of molecules containing this scaffold. enamine.net
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is relevant here. While often applied in medicinal chemistry, the underlying principle of structural mimicry is a core concept in chemical design. The rigid azabicyclo[2.2.1]heptane scaffold can be considered a constrained isostere of more flexible rings like morpholine (B109124) or piperidine, offering a different conformational profile while maintaining key atomic arrangements. This allows chemists to systematically probe how conformational restriction impacts molecular properties, independent of biological activity.
Potential Applications in Materials Science and Catalysis
The unique structural and chiral properties of azabicyclo[2.2.1]heptane derivatives make them promising candidates for applications in materials science and catalysis.
In the field of catalysis, chiral derivatives of 2,5-diazabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane have been successfully used as ligands in asymmetric catalysis. researchgate.netmdpi.com For example, chiral diamines derived from this scaffold have been used to prepare catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess. researchgate.net Similarly, ruthenium catalysts incorporating chiral 2-azanorbornyl alcohol ligands have proven to be highly active and selective for the asymmetric transfer hydrogenation of aromatic ketones. diva-portal.org
Examples of Azabicyclo[2.2.1]heptane Derivatives in Catalysis:
| Catalyst/Ligand System | Application | Outcome | Reference |
| (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives | Enantioselective addition of diethylzinc to aldehydes | Up to 92% enantiomeric excess | researchgate.net |
| Ru(arene)[(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane] | Asymmetric transfer hydrogenation of aromatic ketones | High enantioselectivity (up to 99% ee) and high activity | diva-portal.org |
| (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands | Asymmetric transfer hydrogenation | Effective chiral ligands for Ru-catalyzed reactions | scilit.com |
In materials science, the polymerization of bicyclic monomers containing the azabicyclo[2.2.1]heptane core represents a potential route to novel polymers. The polymerization of related bicyclic lactams, such as 2-azabicyclo[2.2.1]heptane-3-one, has been reported. mdpi.com Furthermore, bicyclic amines like 1,4-diazabicyclo[2.2.2]octane, a structural relative, can be polymerized cationically. mdpi.com These findings suggest that 1-azabicyclo[2.2.1]heptane derivatives could serve as monomers for creating polymers with unique, rigid backbones, potentially leading to materials with tailored thermal and mechanical properties. The incorporation of these structured units into polymer chains could influence properties such as chain stiffness, thermal stability, and morphology. Additionally, these compounds have been included in formulations with biodegradable polymers, indicating their compatibility with polymer-based systems. google.com
Future Research Directions and Unexplored Avenues for 1 Azabicyclo 2.2.1 Heptane 4 Carbonitrile
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of substituted azabicyclo[2.2.1]heptane cores often involves multi-step sequences, which can be inefficient. cdnsciencepub.com A primary future objective is the development of more streamlined and efficient synthetic routes to 1-azabicyclo[2.2.1]heptane-4-carbonitrile. Current strategies for similar scaffolds often rely on intramolecular cyclization of functionalized cyclohexane (B81311) or proline derivatives or Diels-Alder reactions. unirioja.es While effective, these methods can lack atom economy and may require harsh conditions.
Future research should focus on late-stage functionalization and C-H activation strategies. For instance, palladium-catalyzed transannular C-H arylation has been successfully applied to other azabicyclic systems, offering a novel approach to analogue synthesis from a common core. nih.gov Exploring such methods for the introduction of the nitrile group at the C4 position of a pre-formed 1-azabicyclo[2.2.1]heptane core could significantly shorten synthetic sequences. Furthermore, the development of enantioselective synthetic routes is crucial for accessing stereochemically pure derivatives for applications in medicinal chemistry and catalysis. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Transannular C-H Cyanation | High atom economy; late-stage functionalization allows for rapid library synthesis. | Regioselectivity at the C4 bridgehead position; catalyst development for strained systems. |
| Asymmetric Catalysis | Direct access to enantiomerically pure products. | Design of chiral catalysts and ligands specific for the bicyclic scaffold formation. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control; potential for telescoped reactions. | Optimization of reaction conditions for multi-step sequences in a continuous flow setup. |
| Biocatalytic Approaches | High selectivity (enantio-, regio-, stereo-); mild reaction conditions. | Enzyme discovery and engineering for non-natural substrate recognition and reactivity. |
Exploration of Underexplored Reactivity Profiles and New Derivatizations
The chemical reactivity of this compound is largely uncharted territory. The nitrile group serves as a versatile synthetic handle, offering a gateway to a multitude of other functionalities. Systematic exploration of its transformations in the context of the strained bicyclic system is a key research avenue. Reactions such as reduction to a primary amine, hydrolysis to a carboxylic acid, or addition of organometallic reagents could yield a diverse library of derivatives with unique properties.
Beyond the nitrile group, the reactivity of the bicyclic scaffold itself warrants investigation. The bridgehead nitrogen influences the electronic properties of the entire molecule, and its potential to participate in reactions or direct functionalization at other positions should be explored. Skeletal rearrangements, which have been observed in related 2-azabicyclo[2.2.1]heptane systems, could lead to novel and structurally complex scaffolds.
Table 2: Potential Derivatizations from this compound
| Functional Group Transformation | Resulting Derivative | Potential Applications |
|---|---|---|
| Nitrile Reduction (e.g., with H₂, Raney Ni) | 4-(Aminomethyl)-1-azabicyclo[2.2.1]heptane | Building block for peptidomimetics, ligands. |
| Nitrile Hydrolysis (acidic or basic) | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | Constrained amino acid analogue. unirioja.esthieme-connect.com |
| Grignard Reagent Addition | 4-Acyl-1-azabicyclo[2.2.1]heptanes | Intermediates for further functionalization. |
| [2+3] Cycloaddition with Azides | 4-(Tetrazol-5-yl)-1-azabicyclo[2.2.1]heptane | Bioisostere for carboxylic acids in drug design. |
Advanced Computational Predictions for Rational Design and Synthetic Planning
Computational chemistry provides powerful tools for accelerating research by predicting molecular properties and reaction outcomes. For a structurally unique molecule like this compound, computational methods can offer invaluable insights. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, predict sites of reactivity, and elucidate the mechanisms of potential reactions.
These predictive capabilities are crucial for rational design. For example, in the development of new catalysts or biologically active molecules, computational docking studies can predict the binding affinity of derivatives to target proteins, guiding synthetic efforts toward the most promising candidates. nih.gov Similarly, computational analysis can aid in planning synthetic routes by modeling transition states and predicting the feasibility and stereochemical outcome of complex reactions, thereby saving significant experimental time and resources.
Table 3: Applications of Computational Chemistry
| Computational Method | Application Area | Specific Research Question |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Which positions on the bicyclic core are most susceptible to electrophilic or nucleophilic attack? |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | What are the preferred conformations of derivatives in solution? |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | How would a designed enzyme bind and catalyze a reaction on this scaffold? |
| Virtual Screening & Molecular Docking | Drug Discovery | Which derivatives are likely to have high affinity for a specific biological target? nih.gov |
Integration into Emerging Chemical Methodologies and Method Development
The unique structural and electronic properties of this compound make it an attractive candidate for integration into emerging areas of chemical synthesis. Its rigid framework could be exploited in the development of novel ligands for asymmetric catalysis, where conformational control is paramount for achieving high enantioselectivity.
Furthermore, this compound could serve as a key building block in the synthesis of complex molecules using modern synthetic technologies. For example, its derivatives could be incorporated into DNA-encoded libraries for high-throughput screening against biological targets. The application of photoredox or electrocatalysis for the functionalization of this scaffold could also unlock new, previously inaccessible chemical transformations under mild conditions. Developing synthetic routes amenable to flow chemistry would enable safer, more efficient, and scalable production of the parent compound and its derivatives.
Table 4: Integration into Emerging Fields
| Emerging Methodology | Potential Role of this compound |
|---|---|
| Asymmetric Catalysis | As a chiral ligand backbone for transition metal catalysts. |
| Photoredox Catalysis | As a substrate for radical-mediated C-H functionalization or nitrile group transformations. |
| Electrosynthesis | For oxidative or reductive cyclizations and functionalizations, avoiding harsh chemical reagents. |
| DNA-Encoded Libraries | As a rigid scaffold for the generation of diverse small molecule libraries for drug discovery. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Azabicyclo[2.2.1]heptane-4-carbonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis often leverages bicyclic frameworks derived from Diels-Alder reactions or intramolecular cyclization. For example, related azabicyclo compounds (e.g., 1-Azabicyclo[2.2.1]heptan-3-amine) are synthesized via stereoselective amine functionalization or ketone reduction . Key intermediates include bicyclic ketones or amines, with the nitrile group introduced via cyanation reactions (e.g., nucleophilic substitution with cyanide sources). Structural confirmation relies on NMR and mass spectrometry to verify regiochemistry and purity .
Q. How is the bicyclic structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclic framework and substituent positions. For dynamic analysis, H/C NMR spectroscopy identifies coupling patterns (e.g., bridgehead protons) and nitrile resonance (C≡N stretch at ~2200 cm in IR). Mass spectrometry (HRMS) validates the molecular formula (CHN) .
Q. What safety precautions are critical when handling nitrile-containing bicyclic compounds like this?
- Methodological Answer : Nitriles can release toxic HCN under thermal or acidic conditions. Use fume hoods, PPE (gloves, goggles), and avoid contact with skin/eyes. Refer to safety data sheets (SDS) for azabicyclo analogs, which highlight risks of respiratory irritation (H335) and acute toxicity (H302) .
Advanced Research Questions
Q. How do stereochemical considerations influence the synthesis of this compound, and what strategies mitigate epimerization?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints, making stereoselective synthesis challenging. For example, exo vs. endo configurations in related compounds (e.g., 1-Azabicyclo[2.2.1]heptan-3-amine) are controlled by reaction temperature and chiral catalysts . Low-temperature conditions (-78°C) and non-polar solvents (e.g., hexane) reduce epimerization during cyanation. Chiral HPLC or NOE NMR experiments verify stereochemical purity .
Q. What computational methods predict the reactivity of the nitrile group in this compound for further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the nitrile carbon, guiding nucleophilic attack (e.g., Grignard additions). Molecular docking studies model interactions with biological targets (e.g., enzymes), aiding drug design. Solvent effects on reaction pathways are simulated using COSMO-RS (hypothetical extrapolation from ).
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for azabicyclo derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity, pH, or dynamic effects (e.g., ring puckering). Use deuterated solvents (CDCl, DO) for consistency. Variable-temperature NMR identifies conformational exchange, while 2D techniques (HSQC, NOESY) resolve overlapping signals. Cross-validate with crystallographic data .
Q. What role does the nitrile group play in modulating the compound’s pharmacokinetic properties for CNS drug development?
- Methodological Answer : The nitrile enhances metabolic stability by resisting hydrolysis, as seen in related bicyclic amines (e.g., quinuclidine derivatives). In vitro assays (e.g., microsomal stability tests) quantify half-life, while LogP calculations predict blood-brain barrier penetration. Compare with carboxyl or amide analogs to assess polarity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
